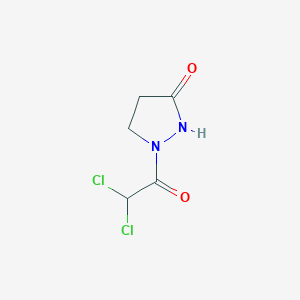

1-(2,2-二氯乙酰)四氢-3H-吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C5H6Cl2N2O2 and a molecular weight of 197.02 .

Synthesis Analysis

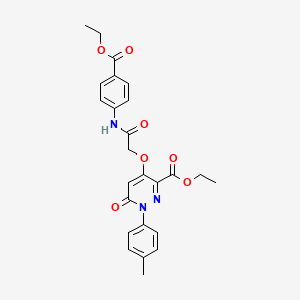

The synthesis of pyrazoles, which includes 1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of 1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one is based on its molecular formula, C5H6Cl2N2O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one include its molecular formula (C5H6Cl2N2O2), molecular weight (197.02), and its status as a chemical compound .科学研究应用

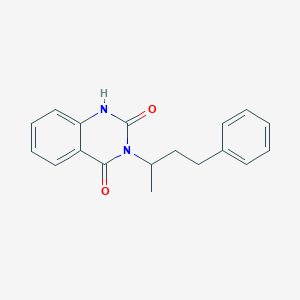

Medicinal Chemistry and Drug Development

1,2-dihydro-3H-pyrazol-3-one derivatives have attracted attention in medicinal chemistry due to their potential as drug candidates. Researchers explore their pharmacological properties, such as anti-inflammatory, antitumor, and antimicrobial effects. These compounds serve as scaffolds for designing novel drugs with improved efficacy and reduced side effects .

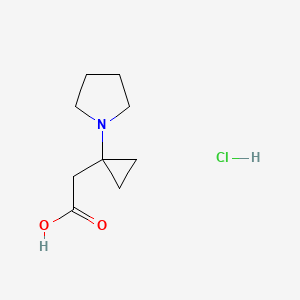

Pesticide and Herbicide Development

The dichloroacetyl group in 1,2-dihydro-3H-pyrazol-3-one contributes to its herbicidal and pesticidal properties. Scientists investigate its effectiveness against pests, weeds, and pathogens. By modifying the structure, they aim to create environmentally friendly agrochemicals .

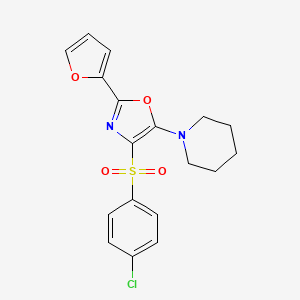

Coordination Chemistry and Metal Complexes

1,2-dihydro-3H-pyrazol-3-one acts as a versatile ligand in coordination chemistry. Researchers synthesize metal complexes by coordinating it with transition metals (e.g., copper, nickel, or palladium). These complexes find applications in catalysis, material science, and bioinorganic chemistry .

Organic Synthesis

The reactivity of 1,2-dihydro-3H-pyrazol-3-one allows for diverse transformations. Chemists use it as a building block to create more complex molecules. For instance, it participates in cycloaddition reactions, heterocycle synthesis, and annulation processes .

Material Science and Polymer Chemistry

Researchers explore the incorporation of 1,2-dihydro-3H-pyrazol-3-one into polymers and materials. Its unique structure influences material properties, such as solubility, thermal stability, and optical behavior. Applications include drug delivery systems, coatings, and sensors .

Computational Chemistry and Molecular Modeling

Theoretical studies investigate the electronic structure, tautomerism, and conformational preferences of 1,2-dihydro-3H-pyrazol-3-one. Quantum mechanical calculations provide insights into its reactivity and stability. Such knowledge aids in rational drug design and predicting chemical behavior .

属性

IUPAC Name |

1-(2,2-dichloroacetyl)pyrazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2/c6-4(7)5(11)9-2-1-3(10)8-9/h4H,1-2H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYFLNPSVXWXGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)C(=O)C(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dichloroacetyl)pyrazolidin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2682169.png)

![7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)

![7-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2682175.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2682180.png)